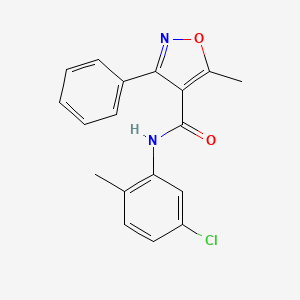![molecular formula C17H20N4O2 B5702426 2-{4-[(3-methylphenoxy)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B5702426.png)
2-{4-[(3-methylphenoxy)acetyl]-1-piperazinyl}pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{4-[(3-methylphenoxy)acetyl]-1-piperazinyl}pyrimidine, also known as MPAP, is a chemical compound that has been extensively studied for its potential therapeutic applications. MPAP belongs to the class of piperazine derivatives and has been shown to exhibit various biological activities, including antidepressant, anxiolytic, and antipsychotic effects.
作用機序
The exact mechanism of action of 2-{4-[(3-methylphenoxy)acetyl]-1-piperazinyl}pyrimidine is not fully understood. However, it has been suggested that 2-{4-[(3-methylphenoxy)acetyl]-1-piperazinyl}pyrimidine may act as a partial agonist at the 5-HT1A receptor, which is involved in the regulation of mood and anxiety. 2-{4-[(3-methylphenoxy)acetyl]-1-piperazinyl}pyrimidine may also modulate the activity of the dopaminergic system, which is involved in the regulation of reward and motivation.
Biochemical and physiological effects:
2-{4-[(3-methylphenoxy)acetyl]-1-piperazinyl}pyrimidine has been shown to exhibit various biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters involved in the regulation of mood, anxiety, and reward. 2-{4-[(3-methylphenoxy)acetyl]-1-piperazinyl}pyrimidine has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein involved in the growth and survival of neurons.
実験室実験の利点と制限
One advantage of using 2-{4-[(3-methylphenoxy)acetyl]-1-piperazinyl}pyrimidine in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. 2-{4-[(3-methylphenoxy)acetyl]-1-piperazinyl}pyrimidine has also been extensively studied, which makes it a valuable tool for investigating the biological effects of piperazine derivatives. However, one limitation of using 2-{4-[(3-methylphenoxy)acetyl]-1-piperazinyl}pyrimidine in lab experiments is its potential toxicity, which may limit its use in certain applications.
将来の方向性
There are several future directions for research on 2-{4-[(3-methylphenoxy)acetyl]-1-piperazinyl}pyrimidine. One direction is to investigate its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models. Another direction is to investigate its potential use in the treatment of depression and anxiety disorders, as it has been shown to exhibit antidepressant and anxiolytic effects in animal models. Additionally, future research could focus on elucidating the exact mechanism of action of 2-{4-[(3-methylphenoxy)acetyl]-1-piperazinyl}pyrimidine and identifying its molecular targets in the brain.
合成法
The synthesis of 2-{4-[(3-methylphenoxy)acetyl]-1-piperazinyl}pyrimidine involves the reaction of 3-methylphenol with acetic anhydride to form 3-methylphenyl acetate, which is then reacted with piperazine to form 1-(3-methylphenoxy) piperazine. The final step involves the reaction of 1-(3-methylphenoxy) piperazine with pyrimidine-2,4-dione to form 2-{4-[(3-methylphenoxy)acetyl]-1-piperazinyl}pyrimidine.
科学的研究の応用
2-{4-[(3-methylphenoxy)acetyl]-1-piperazinyl}pyrimidine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antidepressant, anxiolytic, and antipsychotic effects in animal models. 2-{4-[(3-methylphenoxy)acetyl]-1-piperazinyl}pyrimidine has also been investigated for its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.
特性
IUPAC Name |
2-(3-methylphenoxy)-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-14-4-2-5-15(12-14)23-13-16(22)20-8-10-21(11-9-20)17-18-6-3-7-19-17/h2-7,12H,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAJKRJPKONMPKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methylphenoxy)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-acetyl-6-methyl-2-[(3-methylbutyl)thio]nicotinonitrile](/img/structure/B5702350.png)


![3-({4-[(2,5-dioxo-4-imidazolidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5702381.png)
![N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5702396.png)

![2-[(1,3-benzodioxol-5-yloxy)methyl]-3-(4-chlorophenyl)quinazolin-4(3H)-one](/img/structure/B5702405.png)
![ethyl 1-[4-methyl-6-(methylthio)-2-quinolinyl]-4-piperidinecarboxylate](/img/structure/B5702412.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5702416.png)
![3-methyl-N'-[(2-thienylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5702418.png)

![N-[(2-hydroxy-3-quinolinyl)methyl]-N-methyl-2-pyridinecarboxamide](/img/structure/B5702429.png)

![2-[(4-chlorophenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione](/img/structure/B5702443.png)